N-Methyl-1-[(3R)-piperidin-3-yl]methanamine;dihydrochloride
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Overview
Description
N-Methyl-1-[(3R)-piperidin-3-yl]methanamine;dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-[(3R)-piperidin-3-yl]methanamine;dihydrochloride typically involves the reaction of N-methylpiperidine with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: N-methylpiperidine, formaldehyde, hydrogen chloride.
Reaction Conditions: The reaction is conducted in an aqueous medium at a temperature range of 0-5°C.
Procedure: N-methylpiperidine is reacted with formaldehyde in the presence of hydrogen chloride to form the dihydrochloride salt of N-Methyl-1-[(3R)-piperidin-3-yl]methanamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Purification: The product is purified using crystallization or other suitable methods to achieve the desired purity level.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-[(3R)-piperidin-3-yl]methanamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation Products: N-oxide derivatives.
Reduction Products: Different amine derivatives.
Substitution Products: Compounds with substituted functional groups.
Scientific Research Applications
N-Methyl-1-[(3R)-piperidin-3-yl]methanamine;dihydrochloride is used in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in studies related to neurotransmitter activity and receptor binding.
Industry: The compound is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-Methyl-1-[(3R)-piperidin-3-yl]methanamine;dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Methylpiperidine: A simpler derivative with similar structural features.
N-Methyl-1-[(3S)-piperidin-3-yl]methanamine: A stereoisomer with different spatial arrangement.
N-Methyl-1-[(3R)-pyrrolidin-3-yl]methanamine: A related compound with a five-membered ring.
Uniqueness
N-Methyl-1-[(3R)-piperidin-3-yl]methanamine;dihydrochloride is unique due to its specific stereochemistry and the presence of the dihydrochloride salt, which influences its solubility and reactivity. This uniqueness makes it valuable in specific research and industrial applications where these properties are advantageous.
Properties
IUPAC Name |
N-methyl-1-[(3R)-piperidin-3-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-8-5-7-3-2-4-9-6-7;;/h7-9H,2-6H2,1H3;2*1H/t7-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYESAHMZKSWDKL-XCUBXKJBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCNC1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@H]1CCCNC1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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